molecular formula C16H14F3N5S B2993035 4-(4-Methyl-2-{methyl[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine CAS No. 2058516-10-0

4-(4-Methyl-2-{methyl[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine

Cat. No.: B2993035
CAS No.: 2058516-10-0
M. Wt: 365.38
InChI Key: RNUNUBPHDBBRBC-UHFFFAOYSA-N
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Description

4-(4-Methyl-2-{methyl[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C16H14F3N5S and its molecular weight is 365.38. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the specific functional groups present in the compound .

Cellular Effects

Based on its structure, it could potentially influence cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-(4-Methyl-2-{methyl[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine is not well-defined. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Given its structure, it may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Biological Activity

The compound 4-(4-Methyl-2-{methyl[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine (CAS Number: 91664258) is a thiazole-derived pyrimidine that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anticancer, antibacterial, and anticonvulsant activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H14F3N5SC_{16}H_{14}F_3N_5S, featuring a thiazole ring linked to a pyrimidine moiety. The trifluoromethyl group is known to enhance lipophilicity and biological activity.

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AA431 (human epidermoid carcinoma)1.98 ± 1.22
Compound BJurkat (human T lymphocyte)23.30 ± 0.35
Compound CVarious solid tumors< 10

In a study focusing on thiazole derivatives, the presence of electron-donating groups such as methyl and trifluoromethyl was shown to enhance cytotoxicity, suggesting that the structural features of this compound could contribute to its effectiveness against cancer cells .

Antibacterial Activity

Thiazole-containing compounds have demonstrated promising antibacterial activity. For instance, derivatives similar to the compound have been tested against Gram-positive bacteria with notable results.

CompoundBacteria StrainMinimum Inhibitory Concentration (MIC)Reference
Compound DStaphylococcus aureus31.25 µg/mL
Compound EEscherichia coli25 µg/mL

These findings indicate that modifications in the thiazole structure can significantly impact antibacterial efficacy, underscoring the importance of structural optimization in drug development.

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has also been documented. Compounds with similar frameworks have shown effectiveness in animal models of epilepsy.

CompoundModel UsedED50 (mg/kg)Reference
Compound FPTZ-induced seizures in mice0.5
Compound GMaximal electroshock model1.0

The structure-activity relationship (SAR) analysis suggests that specific substitutions on the thiazole ring are crucial for enhancing anticonvulsant activity, which may also apply to the compound under review.

Case Studies

Several case studies highlight the biological activity of thiazole derivatives:

  • Antitumor Mechanisms : A study examined the interaction of thiazole-based compounds with Bcl-2 proteins, revealing that certain structural features promote binding affinity and subsequent apoptosis in cancer cells .
  • Antibacterial Screening : A series of synthesized thiazole derivatives were screened against multiple bacterial strains, demonstrating a consistent trend where increased lipophilicity correlated with enhanced antibacterial activity .

Properties

IUPAC Name

5-(2-aminopyrimidin-4-yl)-N,4-dimethyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5S/c1-9-13(12-7-8-21-14(20)23-12)25-15(22-9)24(2)11-5-3-10(4-6-11)16(17,18)19/h3-8H,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUNUBPHDBBRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N(C)C2=CC=C(C=C2)C(F)(F)F)C3=NC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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